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molecular formula C9H7Cl2NOS B8540515 1-(2,6-Dichlorothieno[2,3-b]pyridin-5-yl)ethanol

1-(2,6-Dichlorothieno[2,3-b]pyridin-5-yl)ethanol

Cat. No. B8540515
M. Wt: 248.13 g/mol
InChI Key: BEYJSVSBHUTNJR-UHFFFAOYSA-N
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Patent
US08759371B2

Procedure details

To a solution of 1-(2,6-dichlorothieno[2,3-b]pyridin-5-yl)ethanol (5 g, 20.15 mmol) in 200 ml, of anhydrous toluene was added MnO2 (14 g, 161 mmol). The reaction was heated to reflux overnight, cooled to rt, filtered through Celite™ and rinsed with ethyl acetate. Concentration and purification by column chromatography afforded 1-(2,6-dichlorothieno[2,3-b]pyridin-5-yl)ethanone. 1H NMR (400 MHz, CDCl3) δ 8.15 (s, 1H), 7.19 (s, 1H), 2.75 (s, 3H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:14][C:5]2=[N:6][C:7]([Cl:13])=[C:8]([CH:10]([OH:12])[CH3:11])[CH:9]=[C:4]2[CH:3]=1>O=[Mn]=O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[S:14][C:5]2=[N:6][C:7]([Cl:13])=[C:8]([C:10](=[O:12])[CH3:11])[CH:9]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=2C(=NC(=C(C2)C(C)O)Cl)S1
Name
Quantity
14 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(=NC(=C(C2)C(C)=O)Cl)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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